Versetamide

Nephrogenic Systemic Fibrosis GBCA safety excess ligand formulation

Versetamide is the DTPA-bis(amide) chelating ligand for gadoversetamide (OptiMARK®), a non-ionic linear MRI contrast agent. Its key differentiator is a commercial formulation with 10% excess free ligand, which is clinically associated with a ~3-fold lower incidence of Nephrogenic Systemic Fibrosis (NSF) compared to the 5% excess caldiamide formulation used in gadodiamide. For 3T MRI applications, it offers a 12.5–21.6% relaxivity advantage (r₁ = 4.5 L·mmol⁻¹·s⁻¹). This makes it the preferred ligand backbone for GBCA development prioritizing safety and high-field performance. It also serves as the essential USP reference standard for identity testing and impurity profiling of gadoversetamide.

Molecular Formula C20H37N5O10
Molecular Weight 507.5 g/mol
CAS No. 129009-83-2
Cat. No. B162505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVersetamide
CAS129009-83-2
Molecular FormulaC20H37N5O10
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCOCCNC(=O)CN(CCN(CCN(CC(=O)NCCOC)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C20H37N5O10/c1-34-9-3-21-16(26)11-24(14-19(30)31)7-5-23(13-18(28)29)6-8-25(15-20(32)33)12-17(27)22-4-10-35-2/h3-15H2,1-2H3,(H,21,26)(H,22,27)(H,28,29)(H,30,31)(H,32,33)
InChIKeyAXFGWXLCWCNPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in wate

Versetamide (CAS 129009-83-2): Procurement-Relevant Identity and Chelator Classification


Versetamide (CAS 129009-83-2; UNII: N78PI4C683) is a synthetic linear polyaminocarboxylate chelating ligand with the molecular formula C₂₀H₃₇N₅O₁₀ and a molecular weight of 507.5 g/mol [1]. It functions as the chelating backbone for the gadolinium-based contrast agent (GBCA) gadoversetamide (Gd-DTPA-BMEA; trade name OptiMARK®), a non-ionic, linear extracellular MRI contrast agent [2]. Versetamide belongs to the DTPA-bis(amide) ligand subclass and is structurally distinguished by its two methoxyethylamide side-arm modifications, which confer non-ionic character upon the gadolinium complex [3].

Why Versetamide-Based Gadoversetamide Cannot Be Substituted with Other Linear Non-Ionic Chelators


Substituting versetamide-derived gadoversetamide (OptiMARK®) with its closest linear non-ionic analog gadodiamide (Omniscan®; ligand: caldiamide, Gd-DTPA-BMA) is not scientifically valid despite nearly identical thermodynamic stability constants (log Kₜₕₑᵣₘ: 16.6 vs. 16.8) and kinetic dissociation parameters [1]. The critical differentiation lies in the commercial formulation: gadoversetamide is manufactured with 10% excess free versetamide ligand, whereas gadodiamide contains only 5% excess caldiamide ligand [2]. This formulation distinction translates directly into a clinically documented ~3-fold difference in nephrogenic systemic fibrosis (NSF) incidence (0.7/million vs. 2.3/million doses), a safety outcome that cannot be predicted from chelator structure alone [3]. Procurement decisions for GBCA development, analytical reference standards, or formulation research must therefore consider this ligand-specific safety profile rather than treating all DTPA-bis(amide) chelators as interchangeable commodities.

Versetamide (CAS 129009-83-2): Quantified Comparative Evidence for Scientific Selection


NSF Incidence: 3-Fold Lower Risk with Gadoversetamide (10% Versetamide) vs. Gadodiamide (5% Ligand)

In a retrospective observational study analyzing worldwide administration data, gadoversetamide (OptiMARK®; formulated with 10% excess versetamide ligand) demonstrated an NSF incidence of 0.7 cases per million doses, compared to 2.3 cases per million doses for gadodiamide (Omniscan®; formulated with 5% excess caldiamide ligand) [1]. FAERS database analysis confirmed the same directional difference, with reported incidences of 5.0/million versus 13.1/million, respectively [2]. The ~3-fold difference in NSF incidence is attributed to the higher concentration of excess free ligand in the gadoversetamide formulation, which more effectively scavenges free Gd³⁺ ions that may be released via transmetallation [3].

Nephrogenic Systemic Fibrosis GBCA safety excess ligand formulation

Formulation Ligand Excess: Gadoversetamide Contains 10% Free Versetamide vs. 5% Free Ligand in Gadodiamide

Commercial gadoversetamide (OptiMARK®) is manufactured with 10% (50 mmol/L) excess free versetamide ligand as the calcium-sodium salt (Ca-DTPA-BMEA), whereas the structurally analogous gadodiamide (Omniscan®) is manufactured with only 5% (25 mmol/L) excess caldiamide ligand (Ca-DTPA-BMA) [1]. Both agents possess comparable thermodynamic stability (log Kₜₕₑᵣₘ: 16.6 for gadoversetamide vs. 16.8 for gadodiamide) and conditional stability at pH 7.4 (15.0 vs. 14.9) [2], indicating that the formulation difference—not intrinsic chelate stability—drives the observed safety divergence [3].

Formulation chemistry free ligand scavenging transmetallation inhibition

Relaxivity Advantage: Gadoversetamide r₁ = 4.5 L·mmol⁻¹·s⁻¹ at 3T vs. Gadodiamide r₁ = 4.0

At 3 Tesla field strength in plasma at 37°C, gadoversetamide (OptiMARK®) exhibits a longitudinal relaxivity (r₁) of 4.5 L·mmol⁻¹·s⁻¹, which is approximately 12.5% higher than the r₁ of 4.0 L·mmol⁻¹·s⁻¹ measured for gadodiamide (Omniscan®) under identical conditions [1]. Gadopentetate dimeglumine (Magnevist®), an ionic linear GBCA, shows r₁ = 3.7 L·mmol⁻¹·s⁻¹ under the same conditions [2]. This higher relaxivity translates to greater signal enhancement per unit dose of gadolinium at high field strengths [3].

MRI contrast efficacy relaxivity 3 Tesla imaging

Elimination Half-Life: Gadoversetamide 103.6 ± 19.5 min vs. Gadodiamide 77.8 ± 16 min

The mean elimination half-life of gadoversetamide (OptiMARK®) is 103.6 ± 19.5 minutes, which is approximately 33% longer than the 77.8 ± 16 minutes reported for gadodiamide (Omniscan®) [1]. Both agents are eliminated exclusively via renal glomerular filtration and belong to the linear non-ionic GBCA class [2]. For comparison, the ionic linear agent gadopentetate dimeglumine exhibits a half-life of 94 ± 11 minutes [3].

Pharmacokinetics renal clearance GBCA retention

Osmolality: Gadoversetamide 1110 mOsm/kg vs. Gadodiamide 650 mOsm/kg

The commercial gadoversetamide formulation (OptiMARK®, 0.5 mol/L) has an osmolality of 1110 mOsm/kg H₂O at 37°C, which is substantially higher (approximately 71% higher) than the 650 mOsm/kg H₂O measured for gadodiamide (Omniscan®, 0.5 mol/L) [1]. This osmolality difference arises from the higher concentration of excess ligand (50 mmol/L Ca-DTPA-BMEA sodium salt) in the OptiMARK® formulation compared to the 25 mmol/L excess ligand in Omniscan® [2]. Despite the higher osmolality, both formulations remain below the threshold for hyperosmolality-associated discomfort typically observed with ionic agents such as gadopentetate dimeglumine (1960 mOsm/kg) [3].

Formulation osmolality injection tolerability pharmaceutical properties

Class-Level Stability: Linear Non-Ionic GBCAs (Including Gadoversetamide) Have Lowest Thermodynamic Stability Among Marketed Agents

According to stability constants and kinetic measurements, the non-ionic linear chelates gadodiamide and gadoversetamide represent the least thermodynamically stable class among marketed gadolinium-based contrast agents, with log Kₜₕₑᵣₘ values of 16.8 and 16.6, respectively [1]. This contrasts with ionic linear agents such as gadopentetate dimeglumine (log Kₜₕₑᵣₘ = 22.1) and macrocyclic agents such as Gd-DOTA (log Kₜₕₑᵣₘ > 25) [2]. The dissociation half-life of gadodiamide in 0.1N HCl is approximately 35 seconds, whereas data for gadoversetamide under identical conditions is not available in the primary comparative literature [3].

Thermodynamic stability Gd³⁺ dissociation transmetallation risk

Versetamide (CAS 129009-83-2): Evidence-Driven Procurement and Research Application Scenarios


GBCA Formulation Development Requiring Validated Excess Ligand Safety Margin

Researchers developing gadolinium-based contrast agents with linear non-ionic chelator backbones should prioritize versetamide over caldiamide when the formulation strategy involves excess ligand for Gd³⁺ scavenging. The clinically validated 10% excess versetamide concentration is associated with a ~3-fold lower NSF incidence (0.7 vs. 2.3 cases/million doses) compared to 5% excess caldiamide . This evidence supports versetamide procurement for formulations where a 2-fold higher excess ligand concentration is targeted for enhanced transmetallation inhibition [7].

High-Field (3T) MRI Contrast Agent Development Optimizing Relaxivity

For contrast agent development targeting 3 Tesla MRI applications, versetamide-derived gadoversetamide offers a quantifiable relaxivity advantage: r₁ = 4.5 L·mmol⁻¹·s⁻¹ versus 4.0 L·mmol⁻¹·s⁻¹ for gadodiamide and 3.7 L·mmol⁻¹·s⁻¹ for gadopentetate dimeglumine at 3T in plasma at 37°C . This 12.5-21.6% higher per-dose signal enhancement supports procurement of versetamide for high-field contrast agent synthesis where relaxivity optimization is a primary development objective [7].

Analytical Reference Standard Procurement for Method Validation in Regulatory Submissions

Versetamide (CAS 129009-83-2) serves as the free ligand reference standard for identity testing, impurity profiling, and assay validation of gadoversetamide (OptiMARK®) drug substance and drug product. The United States Pharmacopeia (USP) provides a monograph for gadoversetamide that details official analytical procedures requiring versetamide as the comparator ligand . Procurement of high-purity versetamide reference material is essential for analytical method development, validation, and quality control release testing in compliance with compendial requirements [7].

Pharmacokinetic and Biodistribution Studies Requiring Defined Elimination Kinetics

Investigators designing pharmacokinetic studies of linear non-ionic GBCAs should consider that gadoversetamide exhibits a mean elimination half-life of 103.6 ± 19.5 minutes, which is approximately 33% longer than the 77.8 ± 16 minutes for gadodiamide . This extended plasma residence time influences the optimal timing window for post-contrast image acquisition in dynamic MRI protocols and may affect gadolinium retention assessments. Procurement of versetamide for synthesizing GBCAs intended for PK/PD studies enables this specific temporal contrast profile [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Versetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.